Butylmagnesium chloride

Catalog No.
S598384
CAS No.
693-04-9
M.F
C4H9ClMg
M. Wt
116.87 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butylmagnesium chloride

CAS Number

693-04-9

Product Name

Butylmagnesium chloride

IUPAC Name

magnesium;butane;chloride

Molecular Formula

C4H9ClMg

Molecular Weight

116.87 g/mol

InChI

InChI=1S/C4H9.ClH.Mg/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1

InChI Key

QUXHCILOWRXCEO-UHFFFAOYSA-M

SMILES

CCC[CH2-].[Mg+2].[Cl-]

Synonyms

BuMgCl, butylmagnesium chloride

Canonical SMILES

CCC[CH2-].[Mg+2].[Cl-]

The exact mass of the compound Butylmagnesium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Butylmagnesium chloride (CAS 693-04-9) is a primary organomagnesium compound, widely procured as a Grignard reagent for creating carbon-carbon bonds in organic synthesis. Typically supplied as a solution in ethers like tetrahydrofuran (THF) or diethyl ether (DEE), it functions as a potent nucleophile and a strong base. Its utility is defined by the complex solution behavior known as the Schlenk equilibrium, where it coexists with dibutylmagnesium (Bu2Mg) and magnesium chloride (MgCl2). The position of this equilibrium, which is critically influenced by the solvent and halide identity (Cl- vs. Br-), dictates the concentration and reactivity of the active nucleophilic species, making the choice of this specific reagent a key process parameter.

Substituting Butylmagnesium chloride with its bromide analog (BuMgBr) or using it in a non-specified solvent is a critical process modification, not a simple procurement swap. The chloride version exhibits a more pronounced shift in the Schlenk equilibrium towards the disproportionated species (Bu2Mg and MgX2) compared to the bromide. This halide-dependent equilibrium directly alters the concentration of the active nucleophilic species in solution, impacting reaction kinetics, selectivity, and even product yields. Furthermore, the solubility of the resulting magnesium halide salt (MgCl2 vs. MgBr2) differs significantly between solvents like THF and diethyl ether, which can lead to precipitation and changes in the solution's composition and reactivity. Therefore, a process optimized for the specific equilibrium and solubility profile of Butylmagnesium chloride in THF cannot reliably use BuMgBr or a different solvent without re-optimization.

Enhanced Disproportionation in Solution (Schlenk Equilibrium): Impact on Active Species

The choice of halide in a Grignard reagent directly controls the position of the Schlenk equilibrium (2 RMgX ⇌ R2Mg + MgX2), which determines the nature and concentration of the reactive species in solution. For butylmagnesium systems, the equilibrium constant (K) shows that disproportionation into dibutylmagnesium (Bu2Mg) and magnesium halide is more pronounced for the chloride than the bromide. This means that solutions of Butylmagnesium chloride inherently contain a higher relative concentration of the dialkylmagnesium species compared to Butylmagnesium bromide under identical conditions.

Evidence DimensionSchlenk Equilibrium Position (Disproportionation)
Target Compound DataMore pronounced disproportionation
Comparator Or BaselineButylmagnesium bromide (less pronounced disproportionation)
Quantified DifferenceThe equilibrium constant K decreases in the order Br > Cl, indicating a greater shift to the right (R2Mg + MgX2) for chlorides.
ConditionsSolution in ether solvents like Diethyl Ether or THF.

This shift changes the primary reacting species, affecting reaction rates, selectivity, and compatibility with certain substrates, making the chloride form essential for processes optimized for the reactivity of dialkylmagnesium.

Precursor Suitability in Controlled Polymerization: Enabling Kumada Catalyst-Transfer Polycondensation (KCTP)

In the synthesis of well-defined conjugated polymers like poly(3-alkylthiophenes), Butylmagnesium chloride is utilized as a key reagent in Grignard Metathesis (GRIM) to form the active monomer for Kumada Catalyst-Transfer Polycondensation (KCTP). The process involves treating a dibromo-monomer with the Grignard reagent to generate a bromomagnesio-intermediate. For instance, the polymerization of 2-bromo-5-chloromagnesio-3-hexylthiophene, formed in situ, with a Ni(dppp)Cl2 catalyst proceeds in a controlled, chain-growth manner to yield polymers with low polydispersity (Mw/Mn = 1.10) and controlled molecular weight (Mn = 9300). This level of control is fundamental for producing high-performance electronic materials and is dependent on the specific Grignard reagent used.

Evidence DimensionPolydispersity Index (Mw/Mn) in KCTP
Target Compound DataEnables synthesis of poly(3-hexylthiophene) with Mw/Mn = 1.10
Comparator Or BaselineUncontrolled polymerization methods, which result in broader polydispersity (>1.5).
Quantified DifferenceAchieves a low polydispersity characteristic of a living/controlled polymerization, which is a primary goal of KCTP.
ConditionsKumada Catalyst-Transfer Polycondensation of 2-bromo-5-chloromagnesio-3-hexylthiophene with Ni(dppp)Cl2 catalyst in THF.

For fabricating reproducible, high-performance organic electronics, precise control over polymer molecular weight and distribution is non-negotiable; this reagent is a demonstrated enabler for this specific controlled polymerization technique.

Electrochemical Performance: Enabling Reversible Mg Deposition in Battery Electrolytes

In the development of rechargeable magnesium batteries, the composition of the electrolyte is critical for preventing the formation of passivating layers on the magnesium metal anode. Butylmagnesium chloride, often in combination with other reagents like aluminum alkyls, forms the basis of electrolytes that permit reversible magnesium deposition and stripping. The presence of the chloride ion is crucial for this process. Additives like MgCl2, a component of the Schlenk equilibrium, have been shown to alter the Mg2+ solvation structure and suppress solvent decomposition, facilitating uniform Mg deposition and preventing the formation of insulating surface films that would otherwise cause battery failure.

Evidence DimensionElectrochemical Functionality
Target Compound DataComponent of electrolytes enabling reversible Mg deposition/stripping.
Comparator Or BaselineChloride-free electrolytes (e.g., based on Mg(TFSI)2 or Mg(ClO4)2 in simple ethers), which typically form passivating, ionically-insulating layers on the Mg anode.
Quantified DifferenceEnables cycling vs. immediate passivation and failure.
ConditionsNon-aqueous electrolytes for rechargeable magnesium metal batteries.

For researchers developing next-generation magnesium batteries, procuring a chloride-containing Grignard reagent like Butylmagnesium chloride is a prerequisite for formulating electrolytes that allow the fundamental electrochemical processes of the battery to occur.

Precursor for Controlled Synthesis of High-Purity Conjugated Polymers

For research and manufacturing requiring precise control over the molecular weight and low polydispersity of poly(3-alkylthiophenes) for applications in organic electronics (OLEDs, OPVs, OFETs). The use of Butylmagnesium chloride is established for initiating GRIM/KCTP polymerization, enabling the synthesis of well-defined polymer architectures that are inaccessible through less controlled methods.

Formulation of Chloride-Containing Electrolytes for Magnesium Battery Research

In the development and testing of rechargeable magnesium-ion batteries, where preventing anode passivation is a primary challenge. Butylmagnesium chloride serves as a key component or precursor for electrolytes that facilitate reversible Mg plating and stripping, a fundamental requirement for battery cycling. Its use allows researchers to bypass the passivation issues common with simple, chloride-free magnesium salts.

Specialty Organic Synthesis Requiring Dialkylmagnesium Reactivity

In synthetic routes where the specific reactivity of a dialkylmagnesium species (R2Mg) is desired over a monoalkylmagnesium halide (RMgX). Due to its equilibrium favoring disproportionation more than its bromide counterpart, Butylmagnesium chloride provides a higher effective concentration of dibutylmagnesium, which can be critical for achieving desired selectivity or reactivity in complex organic transformations.

Physical Description

Liquid

GHS Hazard Statements

Aggregated GHS information provided by 163 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (22.09%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H260 (97.55%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (51.53%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

693-04-9

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Plastic material and resin manufacturing
Magnesium, butylchloro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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